Ribociclib

Catalog No.
S002107
CAS No.
1211441-98-3
M.F
C23H30N8O
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ribociclib

CAS Number

1211441-98-3

Product Name

Ribociclib

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-yl-2-pyridinyl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C23H30N8O

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N

SMILES

Array

Synonyms

Ribociclib; LEE011; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

The exact mass of the compound Ribociclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ribociclib (LEE011) is a potent, orally bioavailable, and highly selective small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). As a key regulator of the G1-S phase transition of the cell cycle, the CDK4/6 pathway is a critical target in oncology research, particularly in hormone receptor-positive (HR+) cancer models where its disruption is a frequent event. Ribociclib functions by inducing G1 cell-cycle arrest in retinoblastoma protein (Rb) proficient cells, making it a foundational tool for studying cell proliferation and developing combination therapies.

While Ribociclib, Palbociclib, and Abemaciclib all target CDK4/6, they are not functionally interchangeable in a research setting. Abemaciclib exhibits a broader kinase inhibition profile, affecting other CDKs (such as CDK1, CDK2, and CDK9) and non-CDK kinases, which can introduce confounding variables and cytotoxic effects not seen with the more selective Ribociclib or Palbociclib. These differences in polypharmacology lead to distinct cellular responses; for instance, at higher doses, Abemaciclib can induce cell death where Ribociclib and Palbociclib only cause cell-cycle arrest. Furthermore, the choice between the free base form of Ribociclib (CAS 1211441-98-3) and its succinate salt directly impacts solubility, a critical parameter for formulation in both in vitro and in vivo models. These molecular-level distinctions necessitate specific compound selection to ensure experimental reproducibility and alignment with study objectives.

High Kinase Selectivity: Minimized Off-Target Activity Compared to Abemaciclib

In a comprehensive kinase panel screening (>450 kinases), Ribociclib and Palbociclib demonstrated high selectivity for CDK4 with very few additional binding events detected. In stark contrast, Abemaciclib was shown to be a more promiscuous kinase inhibitor, binding to numerous other kinases. This high selectivity of Ribociclib reduces the risk of confounding experimental results from unintended off-target activity, which with Abemaciclib can include inhibition of CDK1, CDK2, and CDK9.

Evidence DimensionKinase Selectivity (Number of hits in KINOMEscan panel)
Target Compound DataRibociclib: Highly selective for CDK4 with very few other distinct binding events.
Comparator Or BaselineAbemaciclib: Described as a "much more promiscuous kinase inhibitor" with multiple off-target binding events.
Quantified DifferenceQualitatively significant difference in off-target binding profiles.
ConditionsKINOMEscan assay panel of >450 kinases, with compound concentrations adjusted for relative potency against CDK4/6.

For studies aiming to isolate the specific biological consequences of CDK4/6 inhibition, Ribociclib's high selectivity ensures that observed effects are not confounded by inhibition of other signaling pathways.

Differential Cellular Potency: Preferential Activity in CDK4-Dependent vs. CDK6-Dependent Cell Lines

In cellular assays using cancer cell lines functionally determined to be dependent on either CDK4 or CDK6, Ribociclib demonstrated significantly greater anti-proliferative activity in CDK4-dependent lines. The average differential in IC50 values for CDK4- vs. CDK6-dependent lines was 8.0-fold for Ribociclib. In contrast, Palbociclib showed little difference, with a ratio of only 1.3-fold, while Abemaciclib had a 5.5-fold differential. This preferential potency makes Ribociclib a more specific tool for investigating CDK4-driven proliferation.

Evidence DimensionRatio of cellular IC50 in CDK4-dependent vs. CDK6-dependent cell lines
Target Compound DataRibociclib: 8.0-fold more potent in CDK4-dependent lines.
Comparator Or BaselinePalbociclib: 1.3-fold (similar potency); Abemaciclib: 5.5-fold.
Quantified DifferenceRibociclib is 6.2x more selective for CDK4-dependent cells than Palbociclib.
ConditionsPanel of CDK4-dependent and CDK6-dependent cancer cell lines; anti-proliferation measured by CyQuant assay.

This allows researchers to selectively probe CDK4-driven biology with greater precision than Palbociclib, which inhibits both kinases with near-equal potency in cellular models.

Solubility Profile: pH-Dependent Aqueous Solubility of Free Base vs. Salt Forms

The solubility of Ribociclib is highly pH-dependent. The succinate salt form exhibits low solubility in neutral conditions but has higher solubility in acidic media (e.g., ~2.4 mg/mL). The free base (CAS 1211441-98-3) has a reported aqueous solubility of 0.63 mg/mL. In common organic solvents at 313.2 K, the mole fraction solubility of Ribociclib is highest in PEG-400 (2.66 x 10⁻²) and DMSO (5.00 x 10⁻³), and lowest in water (2.38 x 10⁻⁵), providing clear guidance for stock solution preparation. This contrasts with the succinate salt, which is formulated for oral administration but may require different handling for in vitro buffer systems.

Evidence DimensionAqueous Solubility
Target Compound DataRibociclib Free Base: 0.63 mg/mL.
Comparator Or BaselineRibociclib Succinate Salt: Low in neutral pH, ~2.4 mg/mL in acidic conditions.
Quantified DifferenceThe succinate salt is ~3.8 times more soluble than the free base under optimal acidic conditions.
ConditionsAqueous buffer at 37 °C.

Selecting the free base versus a salt form is a critical procurement decision that directly impacts the feasibility and methodology of compound formulation for specific experimental buffers and dosing vehicles.

Isolating CDK4-Specific Mechanisms in Cell-Based Assays

For research focused on deconvoluting the specific roles of CDK4 versus CDK6 in cell proliferation, Ribociclib is a more precise tool than Palbociclib. Its 8-fold greater potency in CDK4-dependent cell lines allows for targeted inhibition of CDK4-driven processes at concentrations that have a lesser effect on CDK6.

Studies Requiring Clean Kinase Inhibition Profiles to Avoid Confounding Pathways

When the experimental goal is to study the direct downstream effects of CDK4/6 inhibition without activating or inhibiting other kinase pathways, Ribociclib's high selectivity is a key advantage. Unlike Abemaciclib, it avoids engaging a broad range of other kinases, ensuring that observed phenotypic changes can be more confidently attributed to on-target CDK4/6 activity.

Formulation of Concentrated Stock Solutions in Organic Solvents

The free base form of Ribociclib is well-suited for laboratory workflows that rely on preparing high-concentration stock solutions in organic solvents like DMSO or PEG-400, where it demonstrates good solubility. This is a primary consideration for in vitro screening and cell culture experiments where initial compound solubilization in an organic vehicle is standard practice.

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

434.25425761 Da

Monoisotopic Mass

434.25425761 Da

Heavy Atom Count

32

Appearance

A crystalline solid

UNII

TK8ERE8P56

Drug Indication

Ribociclib is indicated in combination with an aromatase inhibitor (e.g. [letrozole]) for the adjuvant treatment of adults with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative stage II and III early breast cancer at high risk of recurrence. It is also indicated, in combination with an aromatase inhibitor or [fulvestrant], in adults with HR-positive, HER2-negative advanced or metastatic breast cancer.
Kisqali is indicated for the treatment of women with hormone receptor (HR)‑positive, human epidermal growth factor receptor 2 (HER2)‑negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre‑ or perimenopausal women, the endocrine therapy should be combined with a luteinising hormone‑releasing hormone (LHRH) agonist.
Treatment of neuroblastoma

Livertox Summary

Ribociclib is a unique cyclin-dependent kinase inhibitor that is used in combination with aromatase inhibitors in the treatment of postmenopausal women with metastatic breast cancer. Ribociclib is associated with a moderate rate of serum aminotransferase elevations during therapy, and to clinically apparent liver injury in a proportion of these.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Mechanism of Action

Ribociclib is a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6. These kinases are activated upon binding to D-cyclins and are downstream of signaling pathways which lead to cell cycle progression and cellular proliferation. The cyclin D-CDK4/6 complex regulates cell cycle progression through phosphorylation of the retinoblastoma protein (pRb). Ribociclib has been shown _in vitro_ to decrease pRb phosphorylation, resulting in arrest in the G1 phase of the cell cycle and reduced proliferation in breast cancer-derived models. The inhibition of pRb phosphorylation is correlated with a decrease in the volume of tumor cells.

Absorption Distribution and Excretion

The mean absolute bioavailability of ribociclib after a single oral dose of 600 mg was 65.8%. Following repeated 600 mg once daily administration, steady-state was generally achieved after 8 days and the mean steady-state Cmax and AUC were 1820 ng/mL and 23800 ng*h/mL, respectively. The Tmax of ribociclib at steady-state generally occurs between 1 and 4 hours following administration.
Unchanged parent drug accounts for only 17% and 12% of the administered dose excreted in feces and urine, respectively. Metabolite M4 (LEQ803) represented approximately 14% and 4% of the administered dose in feces and urine, respectively.
At steady-state, the apparent volume of distribution of ribociclib was 1090 L.
At steady-state in patients with advanced cancer administered receiving the 600 mg dose, the mean apparent oral clearance of ribociclib was 25.5 L/h. At steady-state in patients with early breast cancer administered receiving the 400 mg dose, the mean apparent oral clearance of ribociclib was 38.4 L/h.

Metabolism Metabolites

Ribociclib undergoes extensive hepatic metabolism, primarily via oxidative reactions mediated by CYP3A4. Major circulating metabolites following oral administration include metabolite M13 (CCI284, N-hydroxylation), M4 (LEQ803, N-demethylation), and M1 (secondary glucuronide), each representing an estimated 9%, 9%, and 8% of total radioactivity, and 22%, 20%, and 18% of ribociclib exposure. Parent drug is the major circulating entity in plasma, accounting for 44% of total exposure.

Wikipedia

Ribociclib

Biological Half Life

At steady-state in patients with advanced cancer, the mean plasma effective half-life of ribociclib was 32 hours. In healthy adults receiving the 600 mg dose, the mean apparent plasma terminal half-life of ribociclib ranged from 29.7 to 54.7 hours and mean apparent oral clearance of ribociclib ranged from 39.9 to 77.5 L/h.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer:
palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017
Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review.
PubMed PMID: 28741274.
2: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal
women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin
Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub
2017 Sep 18. Review. PubMed PMID: 28875723.
3: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro
BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of
CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi:
10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.
4: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and
Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in
Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi:
10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928.
5: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic
drug evaluation of ribociclib for the treatment of metastatic, hormone-positive
breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi:
10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.
6: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6
Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016
Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID:
27493615; PubMed Central PMCID: PMC4960359.

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